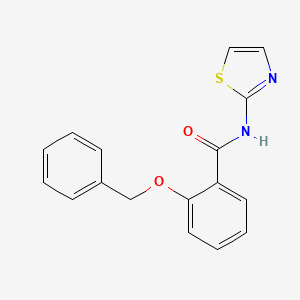

2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar thiazole and benzamide derivatives typically involves a multi-step process, where key functionalities are introduced through condensation, cyclization, or substitution reactions. For instance, compounds with related structures have been synthesized using a one-pot, three-component synthesis in glycerol medium, highlighting the efficiency and environmentally friendly nature of modern synthetic methods (Thumula et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds like 2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide can be characterized using spectroscopic methods such as NMR, IR, and X-ray diffraction. Density Functional Theory (DFT) calculations are also commonly used to predict and analyze the molecular geometry, vibrational frequencies, and electronic structure, providing insights into the compound's chemical behavior (Inkaya et al., 2018).

Chemical Reactions and Properties

Compounds with the benzamide and thiazole cores are known to undergo various chemical reactions, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. Their reactivity can be tuned by substituents on the thiazole ring or the benzamide moiety, making them versatile intermediates in organic synthesis (Al Mamari et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and thermal stability, can be influenced by their molecular structure. Techniques like thermogravimetric analysis (TG) and differential thermal analysis (DTA) are used to study these properties, providing valuable information for material science and pharmaceutical formulation (Inkaya et al., 2018).

Chemical Properties Analysis

The electronic structure, including HOMO-LUMO gaps, and electrostatic potential maps, derived from computational studies, provide insights into the chemical reactivity and interaction of these compounds with biological targets. Molecular docking studies can further elucidate their potential binding mechanisms, aiding in the design of more effective molecules (Thumula et al., 2020).

Mécanisme D'action

Mode of Action

It has been suggested that it may act downstream of rho, blocking sreL-driven transcription stimulated by Gα12Q231L, Gα13Q226L, RhoA-G14V, and RhoC-G14V . It is also suggested that it may disrupt Rho signaling through functional inhibition of SRF transcriptional activity .

Biochemical Pathways

Given its potential role in rho/srf pathway inhibition, it may impact cellular processes regulated by this pathway, including cell cycle progression, apoptosis, and cellular migration .

Result of Action

Given its potential role in rho/srf pathway inhibition, it may have effects on cellular processes regulated by this pathway .

Action Environment

Like all drugs, its action and efficacy could potentially be influenced by a variety of factors, including the physiological state of the patient, the presence of other drugs, and specific characteristics of the disease being treated .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-phenylmethoxy-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-16(19-17-18-10-11-22-17)14-8-4-5-9-15(14)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDSEPGLAUSVCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone](/img/structure/B5297474.png)

![N-(2-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5297478.png)

![N,N,4-trimethyl-3-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5297485.png)

![N-(3-chlorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5297488.png)

![3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5297495.png)

![N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B5297505.png)

![ethyl {2,4-dioxo-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5297511.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B5297525.png)

![5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5297527.png)

![3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile](/img/structure/B5297574.png)